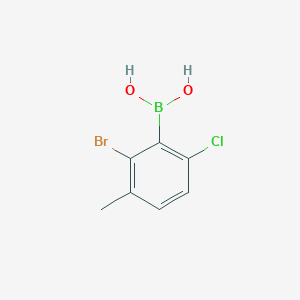

2-Bromo-6-chloro-3-methylphenylboronic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2-bromo-6-chloro-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrClO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGFBBSYYMTENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Br)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromo-6-chloro-3-methylphenylboronic acid

Introduction

2-Bromo-6-chloro-3-methylphenylboronic acid is a vital building block in modern organic synthesis, particularly valued in the realms of pharmaceutical and materials science. Its trifunctional nature, featuring bromo, chloro, and boronic acid moieties on a substituted toluene scaffold, offers a versatile platform for the construction of complex molecular architectures. The steric hindrance imposed by the ortho-substituents presents unique challenges and necessitates carefully optimized synthetic strategies. This guide provides an in-depth exploration of the prevalent methodologies for the synthesis of this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations. As a key intermediate, its primary application lies in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1][2] The successful synthesis of this sterically hindered boronic acid is paramount for accessing novel biaryl and heteroaryl structures that are often core components of biologically active molecules and advanced materials.[3][4]

Core Synthesis Methodologies

The synthesis of this compound predominantly relies on the formation of an organometallic intermediate from a corresponding aryl halide, which is then quenched with a boron electrophile. The two primary strategies involve the generation of either a Grignard reagent or an organolithium species.

The Grignard Reagent Approach

The use of Grignard reagents for the synthesis of arylboronic acids is a well-established and robust method.[5] This pathway involves the formation of an arylmagnesium halide, which then reacts with a trialkyl borate ester. Subsequent hydrolysis of the resulting boronate ester yields the desired boronic acid.

Mechanistic Rationale

The reaction is initiated by the insertion of magnesium metal into the carbon-bromine bond of the starting material, 1,3-dibromo-2-chloro-4-methylbenzene, to form the Grignard reagent. The choice of the aryl bromide over the aryl chloride for this insertion is due to the higher reactivity of the C-Br bond. This organomagnesium compound is a potent nucleophile.

The subsequent step involves the reaction of the Grignard reagent with a trialkyl borate, such as trimethyl borate or triisopropyl borate.[6] The boron atom in the borate ester is electrophilic and is attacked by the nucleophilic carbon of the Grignard reagent. This addition forms a boronate complex. To prevent the formation of undesired diarylborinic and triarylborane byproducts from multiple additions of the Grignard reagent to the boron center, the reaction is typically conducted at low temperatures and often with an excess of the borate ester.[6][7] The final step is the hydrolysis of the boronate ester under acidic conditions to yield the this compound.

A notable advancement in this methodology is the ability to perform the reaction at temperatures between -10°C and 0°C, which is more amenable to industrial scale-up compared to the historically required cryogenic conditions of less than -60°C.[5][8]

The Organolithium Approach (Lithiation-Borylation)

An alternative and often more reactive pathway involves the use of an organolithium intermediate. This method, known as lithiation-borylation, can proceed via either halogen-metal exchange or direct ortho-lithiation.[9] For a substrate like 1-bromo-3-chloro-2-methylbenzene, a halogen-metal exchange is the most probable route.

Mechanistic Rationale

The process begins with the treatment of the starting aryl halide with a strong organolithium base, typically n-butyllithium or sec-butyllithium, at very low temperatures (e.g., -78°C).[10][11] The lithium-halogen exchange is a rapid and efficient process that generates the corresponding aryllithium species. This intermediate is highly nucleophilic.

Similar to the Grignard approach, the aryllithium is then quenched with a trialkyl borate. The reaction is highly exothermic and requires strict temperature control to minimize side reactions. The resulting boronate ester is then hydrolyzed to afford the final boronic acid. The lithiation-borylation sequence is particularly useful for substrates that are not amenable to Grignard reagent formation.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of this compound via the Grignard and organolithium pathways.

Protocol 1: Synthesis via Grignard Reagent

This protocol is adapted from established procedures for the synthesis of arylboronic acids using Grignard reagents.[5][12]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,3-Dibromo-2-chloro-4-methylbenzene | 284.35 | 28.44 g | 0.10 |

| Magnesium turnings | 24.31 | 2.67 g | 0.11 |

| Iodine | 253.81 | 1 crystal | - |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |

| Triisopropyl borate | 188.08 | 28.2 g (33.5 mL) | 0.15 |

| 2 M Hydrochloric acid | 36.46 | As needed | - |

| Diethyl ether | 74.12 | As needed | - |

| Brine (saturated NaCl solution) | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and an inert gas inlet (Argon or Nitrogen), add magnesium turnings (2.67 g, 0.11 mol).

-

Add a single crystal of iodine to activate the magnesium surface.

-

Add 50 mL of anhydrous THF to the flask.

-

Dissolve 1,3-dibromo-2-chloro-4-methylbenzene (28.44 g, 0.10 mol) in 100 mL of anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium suspension and gently heat to initiate the reaction. The disappearance of the iodine color and the onset of reflux indicate the start of the reaction.

-

Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

In a separate flame-dried flask, dissolve triisopropyl borate (28.2 g, 0.15 mol) in 50 mL of anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent to the cold borate solution via a cannula, while maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by adding 2 M hydrochloric acid until the solution is acidic (pH ~1-2).

-

Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Protocol 2: Synthesis via Lithiation-Borylation

This protocol is based on general procedures for the synthesis of arylboronic acids through lithium-halogen exchange.[10]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Bromo-3-chloro-2-methylbenzene | 205.48 | 20.55 g | 0.10 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44 mL | 0.11 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |

| Trimethyl borate | 103.91 | 15.6 g (16.8 mL) | 0.15 |

| 2 M Hydrochloric acid | 36.46 | As needed | - |

| Diethyl ether | 74.12 | As needed | - |

| Brine (saturated NaCl solution) | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Lithiation:

-

To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, a low-temperature thermometer, and an inert gas inlet, add 1-bromo-3-chloro-2-methylbenzene (20.55 g, 0.10 mol) and 150 mL of anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

-

Borylation:

-

In a separate flame-dried flask, dissolve trimethyl borate (15.6 g, 0.15 mol) in 50 mL of anhydrous THF and cool to -78 °C.

-

Transfer the freshly prepared aryllithium solution to the cold trimethyl borate solution via a cannula, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for at least 2 hours.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture to 0 °C and cautiously add 2 M hydrochloric acid to quench the reaction and adjust the pH to ~1-2.

-

Stir vigorously for 30 minutes.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield the crude product.

-

Purification and Characterization

Purification Strategies

The purification of arylboronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) upon dehydration and their amphiphilic nature.[13]

-

Recrystallization: This is a common method for purifying boronic acids. A suitable solvent system, such as a mixture of an organic solvent (e.g., ethyl acetate, diethyl ether) and a non-polar solvent (e.g., hexanes, pentane), can be used.[14]

-

Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts by treatment with a base. This allows for their separation from non-acidic impurities. The boronic acid can then be regenerated by acidification.[15]

-

Chromatography: While direct chromatography of boronic acids on silica gel can be difficult due to their polarity and potential for decomposition, it is sometimes employed.[13][14] A more effective approach is to first convert the boronic acid to a more stable and less polar boronate ester, such as a pinacol ester, which is more amenable to purification by column chromatography.[13][16]

Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure and assessing purity.

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound.[17]

-

Melting Point: A sharp melting point range is indicative of high purity.

Challenges and Considerations in Synthesis

The synthesis of sterically hindered arylboronic acids like this compound presents several challenges.[18][19]

-

Steric Hindrance: The ortho-substituents can impede the approach of reagents to the reaction center, potentially leading to lower yields or requiring more forcing reaction conditions.[20][21]

-

Formation of Byproducts: As mentioned, the reaction of organometallic reagents with borate esters can lead to the formation of diarylborinic acids and triarylboranes.[6][7] Careful control of stoichiometry and temperature is crucial to minimize these byproducts.

-

Deboronation: Arylboronic acids can undergo protodeboronation, especially under harsh acidic or basic conditions, leading to the loss of the boronic acid group.[22]

-

Purification Difficulties: The inherent properties of boronic acids can make their purification challenging, as discussed in the purification section.[13][22]

Visualization of Synthetic Pathways

Grignard Reaction Workflow

Caption: Workflow for the synthesis via the Grignard reagent method.

Lithiation-Borylation Workflow

Caption: Workflow for the synthesis via the lithiation-borylation method.

Conclusion

The synthesis of this compound, while presenting challenges due to steric hindrance and potential side reactions, is readily achievable through well-established organometallic methodologies. Both the Grignard reagent and organolithium pathways offer viable routes to this important synthetic intermediate. The choice between these methods will often depend on the specific starting materials available, the scale of the reaction, and the equipment and expertise at hand. Careful control of reaction parameters, particularly temperature and stoichiometry, is paramount to achieving high yields and purity. The purification of the final product requires consideration of the unique chemical properties of boronic acids. A thorough understanding of the principles and protocols outlined in this guide will empower researchers, scientists, and drug development professionals to successfully synthesize and utilize this versatile building block in their endeavors.

References

-

CA2297780A1 - Synthesis of aryl boronic acids - Google Patents.

-

Arylboronic acid or boronate synthesis - Organic Chemistry Portal.

-

WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents.

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions - American Chemical Society.

-

Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL - WordPress.com.

-

REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS FROM.

-

Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives - ACS Publications.

-

Process for purification of boronic acid and its derivatives - Google Patents.

-

How to purify boronic acids/boronate esters? - ResearchGate.

-

An Efficient Synthesis of Sterically Hindered Arylboronic Acids. | Request PDF.

-

Synthesis of sterically hindered boronate ester 2 from the aryl bromide 1 - ResearchGate.

-

A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate.

-

Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids - Benchchem.

-

Lithiation- Borylation in Synthesis.

-

Syntheses of extreme sterically hindered 4-methoxyboronic acids - ResearchGate.

-

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-6-chlorotoluene - Benchchem.

-

Submitted by Michaël Davi, Arnaud Comte, Rodolphe Jazzar, and Olivier Baudoin - Organic Syntheses Procedure.

-

Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI.

-

1309980-97-9 | this compound | ChemScene.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central.

-

Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate.

-

Standard Lithiation–Borylation A user's guide.

-

Suzuki Coupling - Organic Chemistry Portal.

-

Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - NIH.

-

Lithiation-Borylation Methodology and Its Application in Synthesis.

-

Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates - University of Bristol.

-

Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.

-

Masking Boronic Acids for Suzuki Coupling - YouTube.

-

Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid - Benchchem.

-

WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents.

-

Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid ? | ResearchGate.

-

957120-28-4, 6-Bromo-2-chloro-3-methylphenylboronic acid Formula - ECHEMI.

-

CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents.

-

(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure.

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bristol.ac.uk [bristol.ac.uk]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. chemscene.com [chemscene.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. amcrasto.wordpress.com [amcrasto.wordpress.com]

properties of 2-Bromo-6-chloro-3-methylphenylboronic acid

An In-depth Technical Guide to 2-Bromo-6-chloro-3-methylphenylboronic acid: Synthesis, Reactivity, and Application

Authored by: A Senior Application Scientist

Abstract

This compound (CAS No. 1309980-97-9) is a highly functionalized synthetic building block of significant interest to researchers in medicinal and materials chemistry. Its sterically hindered and electronically distinct substitution pattern—featuring ortho-bromo, ortho-chloro, and meta-methyl groups relative to the boronic acid moiety—provides a unique scaffold for creating complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, a plausible synthetic pathway, its core reactivity in Suzuki-Miyaura cross-coupling, and detailed protocols for its handling and application. The insights provided herein are designed to empower researchers, scientists, and drug development professionals to effectively leverage this versatile reagent in their synthetic endeavors.

Core Physicochemical and Spectroscopic Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is a solid at room temperature, and its structural features dictate its reactivity and analytical profile.

Data Summary

The key physicochemical data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1309980-97-9 | [1][2] |

| Molecular Formula | C₇H₇BBrClO₂ | [2] |

| Molecular Weight | 249.30 g/mol | [2] |

| Appearance | White to off-white solid (Typical) | General Observation |

| Purity | ≥95% (Typical commercial grade) | [1][2] |

| Topological Polar Surface Area (TPSA) | 40.5 Ų | [2][3] |

| XLogP3 | 1.09 | [3] |

| Hydrogen Bond Donors | 2 | [2][3] |

| Hydrogen Bond Acceptors | 2 | [2][3] |

| Rotatable Bond Count | 1 | [2][3] |

| SMILES | CC1=C(C(=C(C=C1)Cl)B(O)O)Br | [2] |

Predicted Spectroscopic Profile

While dedicated, published spectra for this specific molecule are not widely available, its spectroscopic characteristics can be confidently predicted based on fundamental principles and analysis of analogous structures. This predictive analysis is crucial for reaction monitoring and product confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the phenyl ring. The methyl group will appear as a singlet, and the hydroxyl protons of the boronic acid will present as a broad singlet, which may exchange with D₂O.

-

Aromatic Protons (2H): Expected in the δ 7.0-7.5 ppm range. Their exact shifts and coupling constants (as doublets) depend on the final conformation and solvent.

-

Methyl Protons (3H): A singlet expected around δ 2.3-2.5 ppm.

-

Boronic Acid Protons (2H): A broad singlet, typically δ 4.5-6.0 ppm, highly dependent on concentration and solvent.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The proton-decoupled ¹³C NMR spectrum should display 7 unique signals.

-

C-B Bond: The carbon atom directly attached to the boron (C1) is expected to be broad and shifted downfield, typically in the δ 130-140 ppm range.

-

C-Br and C-Cl Bonds: Carbons bearing halogens will be significantly shifted. C-Br (C2) and C-Cl (C6) are predicted to be in the δ 125-145 ppm range.

-

Methyl-bearing Carbon (C3): Expected around δ 135-140 ppm.

-

Aromatic CH Carbons (C4, C5): Predicted in the δ 125-135 ppm range.

-

Methyl Carbon: A sharp signal expected around δ 20-25 ppm.

-

-

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) will reveal a distinct molecular ion peak. The most telling feature is the isotopic pattern arising from the presence of both bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6) that is definitive for its confirmation.

Synthesis and Mechanism

Arylboronic acids are typically synthesized via the electrophilic trapping of an organometallic intermediate. For a sterically crowded molecule like this compound, a directed ortho-metalation approach is a plausible and efficient strategy.[4]

Proposed Synthetic Workflow

The synthesis can be envisioned starting from the commercially available 1-bromo-3-chloro-2-methylbenzene. The workflow involves a lithium-halogen exchange or a directed metalation, followed by borylation.

Caption: Proposed synthetic workflow for this compound.

Mechanistic Considerations

-

Lithiation: The choice of the lithiating agent is critical. Using n-butyllithium (n-BuLi) at low temperatures (-78 °C) can induce a lithium-halogen exchange, preferentially at the more reactive bromine position.[4] The directing effect of the chloro and methyl groups favors lithiation at the C6 position, between the two groups.

-

Borylation: The highly nucleophilic aryllithium intermediate readily attacks the electrophilic boron atom of a borate ester, such as triisopropyl borate B(OiPr)₃. This forms a tetracoordinate borate complex.

-

Hydrolysis: Subsequent workup with aqueous acid hydrolyzes the borate ester to yield the final boronic acid product. Careful temperature control throughout this process is paramount to prevent side reactions, such as benzyne formation.[5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this reagent is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a new carbon-carbon bond between the boronic acid and an organic halide or triflate, making it one of the most powerful tools for constructing biaryl systems prevalent in pharmaceuticals.[6][7] The steric hindrance around the boronic acid in this particular reagent can be exploited to achieve selective couplings or to build highly twisted biaryl structures.

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[8]

-

Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (the 2-bromo-6-chloro-3-methylphenyl moiety) to the palladium center, displacing the halide.[9]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product and regenerating the Pd(0) catalyst.[8]

Experimental Protocol: A Representative Suzuki-Miyaura Reaction

This protocol provides a self-validating, step-by-step methodology for a typical cross-coupling experiment.

Objective: To synthesize 2-(2'-Bromo-6'-chloro-3'-methylphenyl)pyridine.

Materials:

-

2-Bromopyridine (1.0 eq)

-

This compound (1.2 eq)

-

Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 2-bromopyridine, this compound, and potassium carbonate.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst followed by the degassed dioxane/water solvent mixture via syringe.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to 85-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Safety and Handling

Proper handling of this reagent is essential for laboratory safety. The following information is synthesized from available safety data sheets (SDS).[10][11]

-

Pictograms:

-

GHS07 (Exclamation Mark)

-

-

Signal Word: Warning[11]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10][11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[10][11]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

-

-

Personal Protective Equipment (PPE): Use a chemical fume hood, safety goggles, a lab coat, and nitrile gloves.

-

Storage: Store in a tightly-sealed container in a cool, dry, and well-ventilated place. Recommended storage is often refrigerated (2-8°C) to ensure long-term stability.[2][11]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[12]

Value in Drug Discovery and Development

Boronic acids are not merely synthetic intermediates; they are recognized as important pharmacophores. The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade), highlighted their potential in medicine.[4][13]

The unique structure of this compound offers several advantages in the drug discovery pipeline:

-

Three-Dimensionality: The two ortho-substituents (Br and Cl) force a significant dihedral twist in the biaryl products synthesized from it. This three-dimensionality is a highly sought-after feature in modern drug design, as it can lead to improved selectivity and better physicochemical properties.

-

Multiple Functional Handles: The resulting biaryl product retains both a bromine and a chlorine atom, which can be used as synthetic handles for subsequent, orthogonal cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.

-

Metabolic Stability: The presence of halogens can block sites of metabolic oxidation, potentially increasing the half-life of a drug candidate.

The ability of the boronic acid group to form reversible covalent bonds with diols or the active site serine/threonine residues of enzymes provides a unique mechanism of action for potential inhibitors.[14] This makes building blocks like this compound invaluable for exploring novel chemical space in the search for next-generation therapeutics.

References

-

ECHEMI. 6-Bromo-2-chloro-3-methylphenylboronic acid Formula.

-

AK Scientific, Inc. Safety Data Sheet: 2-Bromo-3-fluoro-6-methylphenylboronic acid.

-

Fisher Scientific. SAFETY DATA SHEET: 4-Fluoro-2-methylphenylboronic acid.

-

Achmem. (6-Bromo-2-chloro-3-methylphenyl)boronic acid.

-

Fisher Scientific. SAFETY DATA SHEET: Methyl bromoacetate.

-

Beijing Xinheng Technology Co., Ltd. This compound - CAS:1309980-97-9.

-

ChemicalBook. 6-Bromo-2-chloro-3-methylphenylboronic acid(957120-28-4) 1 H NMR.

-

ChemScene. This compound | CAS 1309980-97-9.

-

Singh, J. et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 2022.

-

Dias, D. P. et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 2021.

-

Google Patents. Synthesis of boronic esters and boronic acids using grignard reagents.

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling.

-

The Organic Chemist. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2025.

-

Organic Chemistry Portal. Suzuki Coupling.

-

Al-gawhari, F. et al. Recent developments in the medicinal chemistry of single boron atom-containing compounds. RSC Medicinal Chemistry, 2019.

-

BenchChem. Application Notes: The Role of 2-Bromo-6-methylisonicotinic Acid in Heterocyclic Synthesis.

-

Organic Process Research & Development. Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate.

Sources

- 1. This compound - CAS:1309980-97-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. aksci.com [aksci.com]

- 11. achmem.com [achmem.com]

- 12. fishersci.com [fishersci.com]

- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 14. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-6-chloro-3-methylphenylboronic acid CAS number

An In-Depth Technical Guide to 2-Bromo-6-chloro-3-methylphenylboronic Acid (CAS No. 1309980-97-9)

Executive Summary

This compound is a specialized organoboron compound featuring a unique substitution pattern that renders it a valuable, albeit challenging, building block in modern organic synthesis. Its primary utility lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of two ortho-substituents (bromine and chlorine) relative to the boronic acid moiety imparts significant steric hindrance, which profoundly influences its reactivity and necessitates carefully optimized reaction conditions. This guide provides a comprehensive overview of its properties, a plausible synthesis strategy, detailed protocols for its application in sterically demanding couplings, and best practices for its purification, characterization, and handling. This document is intended for researchers and process chemists engaged in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

Physicochemical Properties and Structural Data

The inherent reactivity, stability, and solubility of an arylboronic acid are dictated by its electronic and steric profile. For this compound, the combination of electron-withdrawing halogens and an electron-donating methyl group, along with the di-ortho substitution, creates a unique chemical entity.

| Property | Value | Source(s) |

| CAS Number | 1309980-97-9 | [1][2] |

| Molecular Formula | C₇H₇BBrClO₂ | [1] |

| Molecular Weight | 249.30 g/mol | [1] |

| Appearance | Typically a white to off-white powder | General |

| Synonym | (2-Bromo-6-chloro-3-methylphenyl)boronic acid | [1] |

| SMILES | CC1=C(C(=C(C=C1)Cl)B(O)O)Br | [1] |

| Topological Polar Surface Area (TPSA) | 40.46 Ų | [1] |

| Predicted logP | 1.09 | [1] |

| Acidity (pKa) | Predicted to be lower than phenylboronic acid (8.83) due to the inductive effect of halogens.[3][4] The ortho-substituents may also influence acidity through steric effects.[5] | Inferred |

| Storage Conditions | Sealed in a dry environment, recommended at 2-8°C to minimize degradation.[1] | [1] |

Synthesis and Purification

The synthesis of multi-substituted arylboronic acids often requires regioselective functionalization. A common and effective strategy is the use of directed ortho-metalation followed by electrophilic trapping with a boron source.

Proposed Synthetic Pathway: Halogen-Lithium Exchange

A plausible and widely used method for preparing such boronic acids is the lithium-halogen exchange from a suitable aryl halide precursor at low temperatures, followed by quenching with a trialkyl borate.[6] The choice of which halogen to exchange is critical; the bromine-lithium exchange is significantly faster than chlorine-lithium exchange, providing excellent regioselectivity.

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound - CAS:1309980-97-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

structure elucidation of 2-Bromo-6-chloro-3-methylphenylboronic acid

An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-6-chloro-3-methylphenylboronic acid

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for the definitive . Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

Introduction and Strategic Overview

This compound is a highly substituted aromatic building block, valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its utility is predicated on its precise chemical structure. The presence of multiple substituents, including two different halogens, necessitates a multi-technique approach to prevent ambiguity arising from potential isomeric impurities.

The primary objective is to confirm the constitution and substitution pattern of the molecule, verifying the positions of the bromo, chloro, methyl, and boronic acid groups on the phenyl ring. Our strategy integrates mass spectrometry for molecular formula confirmation with a suite of nuclear magnetic resonance (NMR) techniques to establish atom connectivity, and finally, vibrational spectroscopy to confirm functional groups.

Workflow for Structure Elucidation

The logical flow of analysis is critical. We begin with techniques that provide broad, essential information (like molecular weight) and progressively move to more detailed methods that reveal the intricate bonding network of the molecule.

Caption: Expected key HMBC correlations to confirm the substitution pattern.

Predicted NMR Data Summary

| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations |

| C1-B(OH)₂ | - | ~130-135 (broad) | H5 (3-bond) |

| C2-Br | - | ~120-125 | Me-H (3-bond), H4 (3-bond) |

| C3-CH₃ | - | ~138-142 | Me-H (2-bond), H5 (3-bond) |

| C4-H | ~7.2-7.4 (d) | ~128-132 | C2, C6, C5, Me-C |

| C5-H | ~7.0-7.2 (d) | ~125-130 | C1, C3, C4 |

| C6-Cl | - | ~135-140 | H4 (2-bond) |

| CH₃ | ~2.3-2.5 (s) | ~20-23 | C2, C3, C4 |

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the characteristic vibrations of functional groups present in the molecule.

-

O-H Stretch : A very broad and strong absorption band is expected between 3200-3600 cm⁻¹ corresponding to the hydrogen-bonded O-H stretches of the boronic acid group.

-

B-O Stretch : A strong, characteristic band for the B-O single bond stretch typically appears in the 1310-1380 cm⁻¹ region.

-

C-H Stretches : Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

-

C=C Stretches : Aromatic ring C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ range.

Data Integration and Conclusion

The final step in structure elucidation is the congruent integration of all acquired data. The HRMS data confirms the elemental formula C₇H₇BBrClO₂. The FTIR spectrum confirms the presence of the boronic acid functional group. The ¹H, ¹³C, and ¹¹B NMR spectra provide the inventory of atoms in their respective chemical environments. Finally, the 2D NMR (COSY and HMBC) data provide the unequivocal connections, confirming the 2-Bromo, 6-chloro, 3-methyl substitution pattern on the phenylboronic acid scaffold. Should any ambiguity remain, single-crystal X-ray diffraction would provide the ultimate, definitive proof of structure.

References

-

Smith, R. M. Understanding Mass Spectra: A Basic Approach, Second Edition. John Wiley & Sons. [Link]

-

Gross, J. H. Mass Spectrometry: A Textbook, 3rd Edition. Springer. [Link]

-

Nakamoto, K. Infrared and Raman Spectra of Inorganic and Coordination Compounds, Part A: Theory and Applications in Inorganic Chemistry, 6th Edition. John Wiley & Sons. [Link]

An In-depth Technical Guide to 2-Bromo-6-chloro-3-methylphenylboronic acid: A Keystone Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-chloro-3-methylphenylboronic acid is a strategically important synthetic intermediate, prized for its role in the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its core attributes, including its precise molecular weight, physicochemical properties, and a detailed exploration of its synthesis. Emphasis is placed on the underlying chemical principles that govern its reactivity, particularly the differential reactivity of its carbon-halogen bonds. Furthermore, this document elucidates its primary application in palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Core Compound Identity and Properties

This compound is a polysubstituted aromatic boronic acid. The presence of ortho- and meta-substituents relative to the boronic acid moiety, including two distinct halogens, makes it a highly versatile and valuable building block in organic synthesis.

Molecular Structure and Weight

The fundamental identity of this compound is rooted in its molecular structure and resulting weight.

-

Molecular Formula: C₇H₇BBrClO₂

-

Synonyms: (2-Bromo-6-chloro-3-methylphenyl)boronic acid, 2-Bromo-3-methyl-6-chlorophenylboronic acid[1]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. The data presented below is a compilation from various chemical suppliers and computational models.

| Property | Value | Source |

| Physical Form | Solid | Assumed from similar compounds |

| Boiling Point | 382.5 °C at 760 mmHg (Computed) | [4] |

| Density | 1.69 g/cm³ (Computed) | [4] |

| Storage | Sealed in dry, 2-8°C | [1][5] |

| Solubility | Expected to be soluble in common organic solvents such as ethers, and chlorinated solvents, and insoluble in water. | [6] |

Synthesis of this compound: A Mechanistic Perspective

The synthesis of sterically hindered and electronically complex arylboronic acids like this compound requires a robust and carefully controlled synthetic strategy. The most logical and field-proven approach is through a directed ortho-metalation (DoM) followed by borylation.

Retrosynthetic Analysis

The key disconnection in the synthesis of the target molecule is the carbon-boron bond. This bond is reliably formed by trapping an aryl-lithium species with a trialkyl borate. The aryl-lithium intermediate can be generated from the corresponding aryl halide via a lithium-halogen exchange. The starting material of choice would be 1-bromo-3-chloro-2-methylbenzene.

Caption: Retrosynthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methodologies for the synthesis of sterically hindered arylboronic acids via ortho-lithiation.[7]

Starting Material: 1-Bromo-3-chloro-2-methylbenzene (also known as 2-bromo-6-chlorotoluene).

Reagents and Equipment:

-

1-Bromo-3-chloro-2-methylbenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Anhydrous magnesium sulfate

-

Schlenk flask and standard glassware for air-sensitive reactions

-

Magnetic stirrer and stir bar

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum is placed under an inert atmosphere (argon or nitrogen).

-

Initial Solution: Anhydrous THF is added to the flask via syringe, followed by 1-bromo-3-chloro-2-methylbenzene. The solution is cooled to -78 °C in a dry ice/acetone bath. Rationale: This low temperature is crucial to prevent side reactions and decomposition of the organolithium intermediate.

-

Lithium-Halogen Exchange: n-Butyllithium is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction is stirred for 1 hour at this temperature. Rationale: The bromine is more susceptible to lithium-halogen exchange than chlorine, leading to the regioselective formation of the desired aryl-lithium species.

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight. Rationale: The electrophilic boron atom of the triisopropyl borate is attacked by the nucleophilic aryl-lithium, forming a boronate ester intermediate.

-

Hydrolysis: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The mixture is stirred for 1-2 hours until a clear solution is obtained. Rationale: The acidic workup hydrolyzes the boronate ester to the desired boronic acid.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its application as a building block in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organohalide or triflate.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Strategic Advantage of Differential Halogen Reactivity

A key feature of this compound is the presence of both bromine and chlorine substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl. This differential reactivity allows for selective, sequential cross-coupling reactions.

-

First Coupling (at the C-Br bond): The more reactive C-Br bond can be selectively coupled under standard Suzuki-Miyaura conditions, leaving the C-Cl bond intact for a subsequent transformation.

-

Second Coupling (at the C-Cl bond): The less reactive C-Cl bond can then be coupled under more forcing conditions or with specialized catalyst systems.

This stepwise functionalization enables the synthesis of highly complex and unsymmetrical biaryl and poly-aryl structures from a single, versatile starting material.

Relevance in Medicinal Chemistry

Boronic acids and the biaryl structures synthesized from them are prevalent in many FDA-approved drugs and clinical candidates.[8][9][10] The ability to rapidly generate libraries of complex molecules by varying the coupling partners in Suzuki-Miyaura reactions makes building blocks like this compound invaluable in structure-activity relationship (SAR) studies during lead optimization.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

-

General Hazards: May cause skin, eye, and respiratory irritation.[2][11]

-

Personal Protective Equipment: Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound, with a molecular weight of 249.30 g/mol , is more than just a chemical compound; it is a strategic tool for molecular architects. Its unique substitution pattern, offering differential reactivity, provides a reliable and flexible platform for the synthesis of complex organic molecules. The insights and protocols provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this versatile building block in the ongoing quest for novel therapeutics and advanced materials.

References

-

This compound - CAS:1309980-97-9 . Beijing Xinheng Research Technology Co., Ltd. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . PubMed Central, National Institutes of Health. [Link]

-

Synthesis of Cyclobutarenes by Palladium-Catalyzed C(sp3)-H Bond Arylation: Preparation of Methyl 7-Methylbicyclo[4.2.0]Octa-1,3,5-Triene-7-Carboxylate . Organic Syntheses. [Link]

-

Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate . ResearchGate. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . MDPI. [Link]

-

2-Bromo-6-chlorotoluene . PubChem, National Institutes of Health. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . ResearchGate. [Link]

-

Boron in Medicinal Chemistry: Powerful, but Neglected . CHIMIA. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound - CAS:1309980-97-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. echemi.com [echemi.com]

- 5. achmem.com [achmem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. aksci.com [aksci.com]

2-Bromo-6-chloro-3-methylphenylboronic acid spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Characterization of 2-Bromo-6-chloro-3-methylphenylboronic Acid

Abstract: this compound is a highly functionalized building block crucial in modern synthetic chemistry, particularly in the formation of complex biaryl structures through cross-coupling reactions. Its utility is predicated on its precise structure and purity, which can only be confirmed through rigorous analytical characterization. This technical guide provides a comprehensive framework for the spectral analysis of this compound. While a consolidated public spectral dataset for this specific molecule is not available, this document serves as an expert-level protocol and predictive guide for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of the expected spectral data, outline detailed methodologies for data acquisition, and provide insights into the interpretation of the results, ensuring a self-validating system for quality control and research applications.

The Analytical Imperative: Structural Verification

In the realm of drug development and materials science, the precise molecular architecture of a reagent is paramount. For a polysubstituted aromatic ring like this compound, positional isomerism is a significant challenge. An incorrect substitution pattern can lead to the failure of a multi-step synthesis, the formation of inactive or toxic pharmacological compounds, or materials with undesirable properties. Therefore, a multi-technique analytical approach is not merely procedural but is fundamental to ensuring experimental success and reproducibility.

This guide establishes a robust workflow for confirming the identity and purity of the title compound, grounded in the principles of spectroscopic analysis.

Predictive Spectroscopic Analysis

A detailed analysis of the molecule's structure allows for a robust prediction of its spectral features. This predictive approach is a cornerstone of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in chemical analysis, as it provides a theoretical benchmark against which to compare experimentally acquired data.

Diagram: Molecular Structure and Analytical Workflow

stability and storage of 2-Bromo-6-chloro-3-methylphenylboronic acid

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-6-chloro-3-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Stable Building Block

This compound is a valuable substituted arylboronic acid that serves as a key building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental to the construction of complex organic molecules. These molecules are often at the heart of new drug discovery programs and the development of novel materials.[1][2][3][4] The presence of bromo, chloro, and methyl groups on the phenyl ring provides specific steric and electronic properties, offering medicinal chemists and material scientists precise control over the architecture of the target structures.

However, the efficacy of this compound in these synthetic applications is intrinsically linked to its chemical integrity. Like many boronic acids, this compound is susceptible to degradation, which can lead to inconsistent reaction outcomes, the formation of impurities, and ultimately, the failure of a synthetic campaign.[5][6] A thorough understanding of its stability profile and the implementation of appropriate storage and handling protocols are therefore paramount to ensuring its reliability as a reagent.

This guide provides a comprehensive overview of the factors influencing the stability of this compound, details its primary degradation pathways, and offers field-proven protocols for its optimal storage and handling.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for its proper handling and storage. While specific experimental data for this exact compound may be limited, we can infer its properties based on closely related structures and the general characteristics of arylboronic acids.

| Property | Value/Description | Significance for Stability and Handling |

| CAS Number | 957120-28-4 | Unique identifier for the compound. |

| Molecular Formula | C₇H₇BBrClO₂ | Indicates the elemental composition. |

| Molecular Weight | 249.30 g/mol | Relevant for accurate weighing and solution preparation. |

| Appearance | Typically a white to off-white solid. | Changes in color may indicate degradation or the presence of impurities. |

| Melting Point | Not readily available, but expected to be a relatively high-melting solid. | A sharp melting point is indicative of high purity. |

| Solubility | Generally soluble in organic solvents like methanol, ethanol, and acetone. Limited solubility in non-polar solvents and water. | Important for selecting appropriate solvents for reactions and solution-based storage. |

| pKa | The acidity of the boronic acid is influenced by the electronic effects of the substituents. The electron-withdrawing bromo and chloro groups are expected to lower the pKa compared to unsubstituted phenylboronic acid.[7] | The acidity affects its reactivity and susceptibility to certain degradation pathways, particularly protodeboronation, which can be pH-dependent.[8][9] |

Core Stability Challenges: Understanding Degradation Pathways

Arylboronic acids are prone to several degradation pathways that can compromise their purity and reactivity. For this compound, the primary concerns are protodeboronation, oxidation, and the formation of boroxine anhydrides.

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is a common degradation pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] This process is often catalyzed by acidic or basic conditions and can be accelerated by the presence of water.[8] The electronic nature of the substituents on the aromatic ring plays a crucial role in the rate of protodeboronation.

For this compound, the presence of two electron-withdrawing halogens (bromo and chloro) can influence its susceptibility to this degradation route.

Oxidation: Sensitivity to Air and Oxidizing Agents

The boron atom in boronic acids has an empty p-orbital, making it susceptible to attack by nucleophilic species, including reactive oxygen species (ROS).[10] This can lead to oxidative deboronation, converting the boronic acid into the corresponding phenol and boric acid.[10][11][12] This process can be particularly problematic in biological applications or when reactions are not performed under an inert atmosphere.[13][14]

Boroxine Formation: The Anhydride Trimer

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable six-membered ring called a boroxine.[5] While this process is reversible upon the addition of water, the formation of boroxines can lead to issues with solubility and accurate weighing of the active monomeric boronic acid. The steric hindrance from the ortho-bromo and -chloro substituents in this compound may influence the rate and equilibrium of boroxine formation.

Caption: Primary degradation pathways for this compound.

Recommended Storage Protocols for Maximum Integrity

Proper storage is the most critical factor in preserving the stability of this compound. The following protocols are designed to minimize degradation and ensure the long-term viability of the reagent.

Long-Term Storage (Months to Years)

For long-term storage, the primary objective is to protect the compound from atmospheric moisture, oxygen, light, and elevated temperatures.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[15] | Low temperatures slow down the rates of all chemical degradation pathways. Avoid freezing, as this can potentially lead to the condensation of moisture upon thawing. |

| Atmosphere | Inert gas (Argon or Nitrogen) | An inert atmosphere prevents oxidative degradation by excluding atmospheric oxygen. |

| Container | Tightly sealed, amber glass vial or bottle | Amber glass protects the compound from light, which can potentially catalyze degradation. A tight seal is crucial to prevent the ingress of moisture and air.[16][17] |

| Location | A dark, dry, and well-ventilated area, such as a refrigerator or a dedicated cold storage unit. | Minimizes exposure to light and humidity.[18] |

Step-by-Step Long-Term Storage Protocol:

-

Aliquotting: If the compound is purchased in a large quantity, it is advisable to aliquot it into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This avoids repeated exposure of the bulk material to the atmosphere.

-

Inerting: Before sealing, flush the vial containing the aliquot with a gentle stream of argon or nitrogen for several minutes to displace any air.

-

Sealing: Tightly cap the vial. For extra protection, the cap can be wrapped with Parafilm®.

-

Labeling: Clearly label each vial with the compound name, date of storage, and any other relevant information.

-

Storage: Place the sealed vials in a designated, clearly marked container in a refrigerator at 2-8°C.

Short-Term Storage (Days to Weeks)

For material that is in active use, the storage conditions can be slightly less stringent, but care should still be taken to minimize degradation.

-

Container: Keep the compound in its original, tightly sealed container.

-

Location: Store in a desiccator at room temperature to protect from moisture.[16] The desiccator should contain an active desiccant such as silica gel or Drierite™.

-

Light: Keep the desiccator in a dark location, such as a cabinet.

Handling Procedures for Optimal Stability

The stability of this compound can be compromised during handling and use if proper procedures are not followed.

Handling the Solid Compound

-

Environment: Whenever possible, handle the solid compound in a low-humidity environment. For sensitive applications, working in a glovebox under an inert atmosphere is ideal.

-

Weighing: Weigh out the required amount of the compound quickly and efficiently to minimize its exposure to the atmosphere.

-

Resealing: Immediately and tightly reseal the container after use.

Preparation and Storage of Solutions

Boronic acids are generally less stable in solution than in their solid state. Therefore, it is recommended to prepare solutions fresh for each use. If a stock solution must be prepared and stored, the following guidelines should be followed:

-

Solvent Selection: Use anhydrous solvents to minimize hydrolysis and protodeboronation.

-

Inert Atmosphere: Prepare the solution under an inert atmosphere of argon or nitrogen.

-

Storage of Solutions: If short-term storage is necessary, store the solution in a tightly sealed vial with a septum cap, under an inert atmosphere, and at a low temperature (2-8°C). The stability of the solution will be solvent-dependent and should be evaluated on a case-by-case basis.

Caption: Recommended workflow for handling this compound.

Troubleshooting Guide

Inconsistent results in reactions involving this compound can often be traced back to its degradation. The following table provides guidance on common issues and their potential solutions.

| Observation | Potential Cause | Recommended Action |

| Low or inconsistent reaction yields | Degradation of the boronic acid due to improper storage or handling. | Purchase fresh material and/or strictly adhere to the recommended storage and handling protocols. Consider using a more stable boronic acid surrogate, such as a pinacol or MIDA ester, if the reaction conditions are harsh.[19][20][21] |

| Appearance of a new spot by TLC/LCMS corresponding to the protodeboronated arene (2-Bromo-6-chloro-3-methylbenzene) | Protodeboronation has occurred. This can be due to moisture, acidic/basic impurities, or prolonged reaction times at elevated temperatures.[8] | Ensure all reagents and solvents are anhydrous. Check the pH of the reaction mixture. Optimize reaction conditions to minimize reaction time and temperature. |

| The solid material appears discolored, clumpy, or oily | Significant degradation or moisture absorption has occurred.[22] | The material is likely of low purity and should be discarded. Purchase fresh, high-quality reagent. |

| Inconsistent weighing results | Formation of boroxine anhydrides, which can alter the effective molecular weight of the solid. | While not ideal, gentle heating under vacuum may partially reverse boroxine formation. For critical applications, it is best to use fresh material. |

Conclusion: A Foundation for Reliable Synthesis

This compound is a powerful tool in the arsenal of the synthetic chemist. However, its utility is directly proportional to its purity and stability. By understanding the inherent instability of the boronic acid functional group and the specific pathways through which this compound can degrade, researchers can take proactive steps to mitigate these issues.

The implementation of the rigorous storage and handling protocols outlined in this guide will ensure the chemical integrity of this compound. This, in turn, will lead to more reproducible and reliable synthetic outcomes, ultimately accelerating the pace of research and development in the fields of medicine and materials science.

References

-

Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link][19][20]

-

Bull, J. A., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link][13][14]

-

Denmark, S. E., & Smith, R. C. (2010). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC, 48(21), 5444–5447. [Link][23]

-

Pietras, M. A., et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 69(5), 2942–2951. [Link][24]

-

Gillis, E. P., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link][10]

-

ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link][20]

-

PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link][14]

-

KAUST Repository. (2017). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. [Link][25]

-

Yuanli Bio. (2025). What are the storage conditions for Boric acid - 10B?. [Link][18]

-

PubMed Central. (2007). Direct oxidation of boronates by peroxynitrite: Mechanism and implications in fluorescence imaging of peroxynitrite. [Link][26]

-

PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link][11]

-

PubMed Central. (2013). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. [Link][12]

-

ACS. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link][8]

-

Yuanli Bio. (2025). How does temperature affect the reactivity of Phenylboronic Acid?. [Link][27]

-

ACS Publications. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link][9]

-

Fauré, S., et al. (2022). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. [Link][6]

-

ResearchGate. (n.d.). Hydrolysis mechanism of arylboronic acids. [Link][28]

-

ResearchGate. (2025). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. [Link][29]

-

Achmem. (n.d.). (6-Bromo-2-chloro-3-methylphenyl)boronic acid. [Link][15]

-

Journal of the American Chemical Society. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link][21]

-

ResearchGate. (2025). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link][7]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. [Link][30]

-

PubMed Central. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link][1]

-

MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link][2]

-

MDPI. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link][3]

-

Globe Thesis. (2008). Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. [Link][31]

-

PubMed. (2020). Design and discovery of boronic acid drugs. [Link][4]

-

ACS Publications. (2026). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. [Link][32]

Sources

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 7. researchgate.net [researchgate.net]

- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pnas.org [pnas.org]

- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 14. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. achmem.com [achmem.com]

- 16. laballey.com [laballey.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. zzylchem.com [zzylchem.com]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. borax.com [borax.com]

- 23. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 25. DSpace [repository.kaust.edu.sa]

- 26. Direct oxidation of boronates by peroxynitrite: Mechanism and implications in fluorescence imaging of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]

- 27. jnsparrowchemical.com [jnsparrowchemical.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 31. globethesis.com [globethesis.com]

- 32. pubs.acs.org [pubs.acs.org]

2-Bromo-6-chloro-3-methylphenylboronic acid safety and handling precautions

An In-depth Technical Guide to the Safe Handling and Use of 2-Bromo-6-chloro-3-methylphenylboronic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the core safety principles and handling precautions for this compound. As a Senior Application Scientist, the goal is not merely to list procedures but to provide a self-validating framework of protocols grounded in scientific rationale, enabling researchers to work safely and effectively with this versatile chemical reagent.

Compound Overview and Synthetic Utility

This compound is a specialized organoboron compound. Its primary application in the fields of pharmaceutical and materials science is as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The specific arrangement of bromo, chloro, and methyl substituents on the phenyl ring offers distinct steric and electronic properties, allowing for regioselective bond formation in the synthesis of complex molecular architectures. While indispensable, the reactivity of the boronic acid functional group and the presence of halogen atoms necessitate a rigorous and informed approach to its handling.

Hazard Identification and Comprehensive Risk Assessment

A foundational principle of laboratory safety is the proactive identification and mitigation of risk. While specific toxicological data for this compound is limited, a reliable hazard profile can be constructed by examining data from structurally analogous compounds and the general class of arylboronic acids.

2.1. Toxicological Profile

Based on available Safety Data Sheets (SDS) for similar phenylboronic acids, the primary hazards are:

-

Skin Irritation (H315): Causes skin irritation upon direct contact.[1][2] Prolonged exposure can lead to redness and discomfort.

-

Serious Eye Irritation (H319): Can cause significant eye irritation, potentially leading to damage if not addressed promptly.[1][2]

-

Respiratory Tract Irritation (H335): Inhalation of the dust may irritate the respiratory system, causing symptoms like coughing and shortness of breath.[1][2][3]

The toxicological properties of this specific compound have not been fully investigated.[4] Therefore, it is prudent to handle it as a substance with unknown long-term effects and to minimize all routes of exposure.

2.2. Physicochemical Hazards

-

Dust Formation: As a fine crystalline solid, this compound can easily form airborne dust, which increases the risk of inhalation and contamination of the workspace.

-

Thermal Decomposition: If exposed to high temperatures, such as in a fire, thermal decomposition can release hazardous gases and vapors, including carbon oxides (CO, CO₂), hydrogen halides (HBr, HCl), and boron oxides.[3]

2.3. Risk Assessment Workflow

A systematic approach to risk assessment is non-negotiable. The following workflow illustrates the logical progression from hazard identification to control implementation and review.

Caption: A logical workflow for risk assessment and control in the laboratory.

Core Protocols for Safe Handling and Storage

Mitigating the identified risks requires a multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE).

3.1. Engineering Controls: The First Line of Defense

The primary objective is to contain the chemical at its source.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[5] This is the most critical engineering control to prevent inhalation of dust.

-

Ventilated Enclosures: For high-precision weighing, a ventilated balance enclosure can provide containment while minimizing air currents that affect balance accuracy.

3.2. Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used consistently.

| Equipment | Specification | Rationale for Use |

| Hand Protection | Chemical-resistant nitrile gloves.[5] | Prevents skin contact and irritation. Inspect gloves for integrity before each use.[6] |

| Eye Protection | ANSI Z87.1-compliant safety goggles.[6] | Protects against airborne dust and accidental splashes. Standard safety glasses offer insufficient protection. |

| Body Protection | Flame-resistant lab coat, fully buttoned. | Protects skin and personal clothing from contamination. |

| Respiratory | Not required for small-scale use within a fume hood. For large quantities or spill cleanup, a NIOSH-approved respirator with a particulate filter may be necessary based on a formal risk assessment. | Ensures protection if engineering controls are insufficient or during emergencies. |

3.3. Storage and Stability

Proper storage is crucial for both safety and maintaining the chemical's integrity.

-

Conditions: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][4] Recommended storage is often refrigerated at 2-8°C.[7]

-

Container: Keep the compound in its original, tightly sealed container to prevent moisture absorption and potential degradation.[1] Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, which, while often reversible, can complicate stoichiometry.

-

Incompatibilities: Avoid storage near strong oxidizing agents.[4]

Step-by-Step Experimental Workflow

This protocol outlines a generalized workflow for using this compound. It must be adapted to specific experimental needs and integrated with your institution's standard operating procedures (SOPs).

Protocol: Weighing and Transfer of the Reagent

-

Preparation:

-

Verify that the chemical fume hood has proper airflow.[5]

-

Decontaminate the work surface within the hood.

-